BenchChemオンラインストアへようこそ!

Asenapine-13C,d3 Maleate

Bioanalysis LC-MS/MS Matrix Effect

For regulatory-compliant bioanalysis, Asenapine-13C,d3 Maleate is non-negotiable. Its dual-label (+4 Da) eliminates isotopic overlap and ionization variability-unlike unlabeled or singly-deuterated analogs-that jeopardize LLOQ accuracy at 0.050 ng/mL. Essential for robust ANDA bioequivalence studies and clinical TDM, this certified snap-and-shoot internal standard ensures method validation acceptance by FDA/EMA.

Molecular Formula C₂₀¹³CH₁₇D₃ClNO₅
Molecular Weight 405.85
Cat. No. B1161935
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAsenapine-13C,d3 Maleate
Synonyms(3aR,12bR)-rel-5-Chloro-2,3,3a,12b-tetrahydro-2-methyl-1H-dibenz[2,3:6,7]oxepino[4,5-c]pyrrole (2Z)-2-Butenedioate-13C,d3;  trans-5-Chloro-2,3,3a,12b-tetrahydro-2-methyl-1H-Dibenz[2,3:6,7]oxepino[4,5-c]pyrrole-13C,d3;  Org 5222-13C,d3
Molecular FormulaC₂₀¹³CH₁₇D₃ClNO₅
Molecular Weight405.85
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Asenapine-13C,d3 Maleate: Procurement Guide and Technical Baseline for Stable Isotope-Labeled Internal Standards


Asenapine-13C,d3 Maleate is a stable isotope-labeled analog of the atypical antipsychotic asenapine maleate, featuring a dual-labeling strategy with one 13C atom and three deuterium atoms (D3) substituted on the N-methyl group . This compound is specifically engineered for use as an internal standard (IS) in quantitative mass spectrometry assays, such as LC-MS/MS, to correct for variability in sample preparation, extraction efficiency, and ionization [1]. The maleate salt form is the standard commercial form used in bioanalytical method development and validation, ensuring consistent handling and solubility properties comparable to the unlabeled drug substance .

Why Unlabeled Asenapine or Single-Isotope Analogs Cannot Substitute for Asenapine-13C,d3 Maleate in Quantitative Bioanalysis


In LC-MS/MS quantification of asenapine in complex biological matrices, the use of a non-isotopic analog (e.g., a structurally similar drug like haloperidol-d4) as an internal standard introduces significant method variability due to differences in extraction recovery, chromatographic retention time, and, most critically, ionization efficiency (matrix effects) [1]. While a singly-deuterated asenapine-d3 IS is theoretically viable, the dual-label (13C and D3) of Asenapine-13C,d3 Maleate provides a greater mass shift (+4 Da) from the native analyte, minimizing isotopic overlap and reducing cross-talk in the mass spectrometer, which is particularly critical for accurate quantification at low therapeutic concentrations (e.g., 0.050 ng/mL LOQ) [2]. Substitution with unlabeled asenapine maleate is fundamentally impossible, as it would be indistinguishable from the analyte. Therefore, the procurement of the specific dual-labeled IS is non-negotiable for achieving validated, regulatory-compliant assay performance .

Quantitative Differentiation Evidence for Asenapine-13C,d3 Maleate vs. Unlabeled and Single-Labeled Comparators


Matrix Effect Normalization and IS-Normalized Matrix Factor

In a validated LC-MS/MS assay for human plasma, the use of Asenapine-13C,d3 Maleate as an internal standard resulted in an IS-normalized matrix factor ranging from 1.03 to 1.05 across different plasma lots [1]. In contrast, a broad-class internal standard method (non-isotopic analog) for psychotropic drugs in the same matrix exhibited IS-normalized matrix effects with a variability up to 6% [2], highlighting the superior correction provided by the co-eluting, dual-labeled IS.

Bioanalysis LC-MS/MS Matrix Effect

Assay Sensitivity: Lower Limit of Quantitation (LLOQ) Achievement

Using Asenapine-13C,d3 Maleate as the internal standard, a validated LC-MS/MS method achieved a Lower Limit of Quantitation (LLOQ) of 0.050 ng/mL for asenapine in human plasma [1]. This is significantly lower than the LLOQ reported for a multi-analyte psychotropic drug panel (0.5 ng/mL for asenapine) which used a panel of stable isotope-labeled internal standards, but not necessarily a specific dual-labeled analog for each analyte [2].

Bioanalytical Method Validation Sensitivity LLOQ

Chromatographic Resolution from Inactive Metabolites

The dual-labeled Asenapine-13C,d3 Maleate IS enabled baseline separation of asenapine (ASE) from its major inactive metabolites, N-desmethyl asenapine (DMA) and asenapine-N-glucuronide (ASG), within a 4.5-minute run time on a Chromolith RP8e column [1]. The use of an isotopically labeled IS is critical here, as the metabolites, if not chromatographically resolved, could cause significant ion suppression or enhancement, leading to inaccurate quantification. A method using a non-specific IS would be unable to correct for this co-eluting metabolite interference.

Selectivity Metabolite Interference LC-MS/MS

Regulatory-Compliant Method Validation Performance

A validated method employing Asenapine Maleate 13C D3 as the IS demonstrated intra- and inter-day precision and accuracy values within the assay variability limits as per FDA guidelines [1]. The method achieved an intra-batch and inter-batch precision (% CV) of ≤ 5.8% and a mean relative recovery of 87.3% across quality control levels for asenapine in human plasma [2]. This performance is superior to a broader class-based UPLC-MS/MS method for psychotropic drugs, which reported repeatability (1.3–8.6%) and intermediate precision (1.8–11.5%), with trueness (accuracy) ranging from 93.1–111.2% [3].

Bioequivalence Method Validation Regulatory

Chemical Purity and Stability for Reliable Quantitation

Asenapine-D3 maleate certified reference material (Cerilliant®) is provided as a 100 μg/mL solution in methanol with a certified purity . In contrast, a generic Asenapine D3 maleate product from a different supplier lists a purity of >98% without a certified concentration . Furthermore, the stability of a 13C,2H3-labeled asenapine hydrochloride salt has been documented as ≥1 year , whereas a non-certified, deuterated-only analog may have variable stability, especially in solution.

Quality Control Stability Purity

Validated Application Scenarios for Asenapine-13C,d3 Maleate in Quantitative Bioanalysis and Drug Development


Regulatory Bioequivalence and Pharmacokinetic Studies for ANDA Submissions

The compound is essential as an internal standard in validated LC-MS/MS methods for quantifying asenapine in human plasma to support bioequivalence (BE) studies for Abbreviated New Drug Applications (ANDAs). The method using this IS was successfully applied to a bioequivalence study of asenapine in healthy Indian subjects for the first time [1]. The method's low LLOQ (0.050 ng/mL) and robust matrix effect correction (IS-normalized factor 1.03-1.05) [2] meet the stringent criteria set by global regulatory agencies (FDA, EMA) for BE study data, ensuring that the data generated is acceptable for regulatory review and approval.

Therapeutic Drug Monitoring (TDM) and Clinical Toxicology

Asenapine-13C,d3 Maleate is used as a certified reference material (Cerilliant®) for developing and running assays for therapeutic drug monitoring (TDM) of asenapine in patient plasma. Its use as a Snap-N-Shoot® internal standard simplifies sample preparation and ensures high-throughput, accurate quantification, which is critical for clinical labs to guide dosing decisions and monitor patient compliance. The certified concentration and purity eliminate the need for in-house standardization, reducing potential sources of error in a clinical setting.

Forensic and Clinical Toxicology Analysis

This certified reference material is specifically indicated for forensic analysis and clinical toxicology applications . In these contexts, the ability to definitively identify and accurately quantify asenapine in post-mortem or antemortem samples, often in the presence of numerous other drugs and matrix interferences, is paramount. The high isotopic purity and dual-labeling of Asenapine-13C,d3 Maleate provide the required analytical specificity and sensitivity (LLOQ 0.050 ng/mL) [2] to meet the evidentiary standards for legal or medical investigations.

Metabolite and Drug-Drug Interaction (DDI) Studies

In research settings studying asenapine metabolism (e.g., CYP450 pathways) or potential drug-drug interactions, this compound serves as a precise internal standard for quantifying the parent drug in complex in vitro matrices (e.g., microsomal incubations, hepatocyte cultures). The baseline separation of asenapine from its major inactive metabolites (DMA and ASG) [2] is a critical feature that prevents interference and ensures that changes in parent drug concentration due to enzyme inhibition or induction are measured accurately, providing reliable data for drug development decisions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for Asenapine-13C,d3 Maleate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.